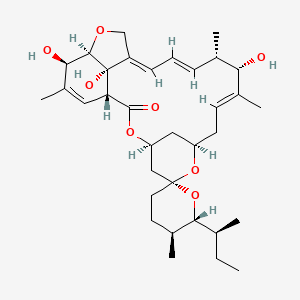

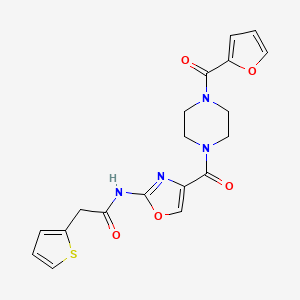

![molecular formula C17H16N4O2S B2661840 N-(4-morpholinophenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 933238-32-5](/img/structure/B2661840.png)

N-(4-morpholinophenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[c][1,2,5]thiadiazole is a versatile scaffold widely studied in medicinal chemistry . It’s an electron-deficient monomer that has been used in the construction of fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets .

Synthesis Analysis

The synthesis of compounds containing the benzo[c][1,2,5]thiadiazole motif often involves reactions like Sonogashira and Stille reactions .Molecular Structure Analysis

The benzo[c][1,2,5]thiadiazole motif is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadizaole, 1,2,5-thiadiazole and 1,3,4-thiadiazole .Chemical Reactions Analysis

The photocatalyst-free, visible-light promoted, direct conversion of C (sp2)–H to C (sp2)–N method has been reported for benzo[c][1,2,5]thiadiazole .Physical and Chemical Properties Analysis

Compounds containing the benzo[c][1,2,5]thiadiazole motif have been extensively researched for use in photovoltaics or as fluorescent sensors . They exhibit high stability, high porosity, and high fluorescence performance .Scientific Research Applications

Synthesis and Antitumor Properties

The synthesis of new compounds, including N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides, has been explored for antitumor properties. These compounds, prepared via the reaction of N-(5-R-benzyl-1,3-thiazol-2-yl)-2-chloroacetamides with sulfur and morpholine, have shown potential as new anticancer agents, as evidenced by anticancer activity screening within the framework of the Developmental Therapeutic Program of the National Cancer Institute (Horishny et al., 2020).

Microwave-Assisted Synthesis and Anticancer Evaluation

A study on Schiff’s bases containing a thiadiazole scaffold and benzamide groups synthesized under microwave irradiation showed promising anticancer activity against human cancer cell lines. These novel compounds demonstrated significant anticancer effects, highlighting their potential for further development as anticancer agents (Tiwari et al., 2017).

Cerebral Protective Agents

Research into the synthesis of various 2-aminothiazoles and 2-thiazolecarboxamides has uncovered compounds with significant anti-anoxic activity, beneficial for cerebral protection. Among these, a specific compound demonstrated potent anti-anoxic activity, suggesting potential for further exploration in treatments aimed at protecting the brain from anoxic damage (Ohkubo et al., 1995).

Synthesis of Benzodifuranyl Derivatives for Anti-Inflammatory and Analgesic Agents

Innovative synthesis techniques have been applied to create benzodifuranyl derivatives with potential as anti-inflammatory and analgesic agents. These compounds have undergone evaluation for COX-1/COX-2 inhibition and displayed significant activity, underscoring their promise for therapeutic applications in inflammation and pain management (Abu‐Hashem et al., 2020).

Antimicrobial Activity of Triazole Derivatives

A study focused on the design and synthesis of novel 1,2,4-triazole derivatives incorporating a morpholine moiety demonstrated antimicrobial activity. This research highlights the potential for developing new antimicrobial agents based on the structural modification of triazole derivatives (Sahin et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-(4-morpholin-4-ylphenyl)-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c22-17(12-1-6-15-16(11-12)20-24-19-15)18-13-2-4-14(5-3-13)21-7-9-23-10-8-21/h1-6,11H,7-10H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXHSZNEQKQMCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-phenylpropyl)-2-[2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B2661757.png)

![2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2661761.png)

![6-Ethyl-2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2661766.png)

![Ethyl 1-((2,4-dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2661770.png)

![1-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-1-methyl-3-prop-2-enylurea](/img/structure/B2661773.png)

![ethyl 2-((3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-2-oxoacetate](/img/structure/B2661774.png)

![2,4-Di([1,1'-biphenyl]-3-yl)-6-chloro-1,3,5-triazine](/img/structure/B2661776.png)